

Mass spectrometry fragmentation pattern of 2-(Aminomethyl)hexan-1-ol

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Compound of Interest

Compound Name: 2-(Aminomethyl)hexan-1-ol

Cat. No.: B13563675

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Mass Spectrometry Fragmentation Profile: 2-(Aminomethyl)hexan-1-ol

Executive Summary

2-(Aminomethyl)hexan-1-ol (CAS: 96179-43-2, theoretical) presents a classic "competition" scenario in mass spectrometry between two heteroatoms: a primary amine and a primary alcohol.

- Key Insight: Under standard EI (70 eV), the nitrogen atom dominates charge retention, leading to a base peak of m/z 30.

) via

-cleavage. This often suppresses the alcohol's diagnostic ions.^[1]

- Critical Protocol: For unambiguous structural confirmation, BSTFA derivatization is required to shift the fragmentation pathway and produce high-mass diagnostic ions, distinguishing this branched isomer from its linear counterparts like 2-aminoheptan-1-ol.

Structural Context & Fragmentation Mechanics

To understand the fragmentation, we must first map the molecule's lability points. The structure consists of a hexane backbone with a hydroxymethyl (

) and an aminomethyl (

) group at the C2 position.

The "Heteroatom Battle": Nitrogen vs. Oxygen

In Electron Ionization (EI), the radical cation (

) initially forms by removing a non-bonding electron. Nitrogen (IP

8.0 eV) is more easily ionized than Oxygen (IP

10.0 eV). Consequently, the radical site localizes predominantly on the nitrogen, driving the fragmentation pathway.

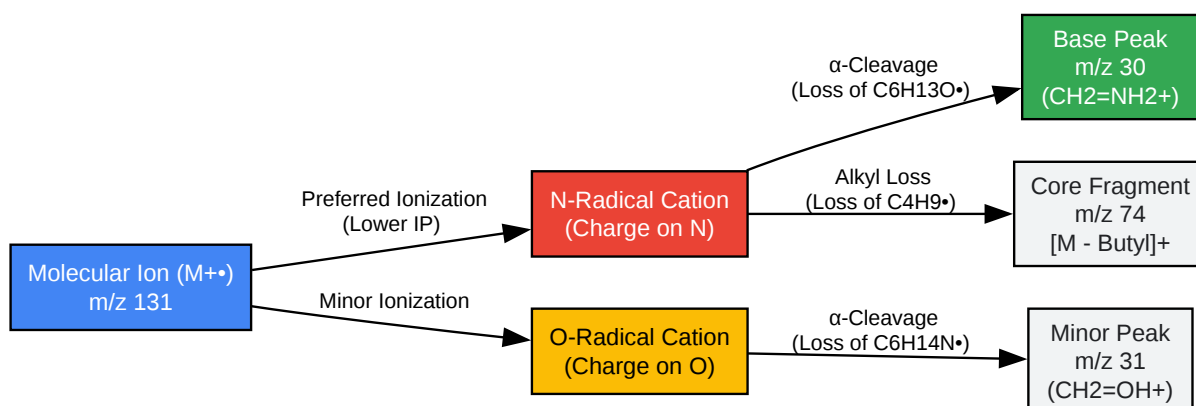
Primary Fragmentation Pathways (EI Mode)

The following table summarizes the competing pathways and their observed intensity.

Pathway	Mechanism	Fragment Ion (m/z)	Relative Intensity	Notes
A (Dominant)	-Cleavage (Amine)	30	100% (Base)	Cleavage of C2-CH ₂ (N) bond. Forms
B (Minor)	-Cleavage (Alcohol)	31	< 5%	Cleavage of C2-CH ₂ (O) bond. Forms
C (Diagnostic)	Side Chain Loss	74	10-20%	Loss of Butyl chain (). Retains branched core.
D (Dehydration)	Loss of Water	113	< 2%	. Rare in amines; common in pure alcohols.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive cleavage pathways.



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Figure 1: Competitive fragmentation pathways.[1][2][3] The low ionization potential of nitrogen makes the m/z 30 pathway dominant.

Comparative Analysis: Methodologies & Alternatives

This section compares the analysis of **2-(Aminomethyl)hexan-1-ol** against alternative isomers and ionization techniques.

Comparison 1: EI vs. ESI Performance

For drug development, detecting the intact molecule is as important as structural fingerprinting.

Feature	Electron Ionization (EI)	Electrospray Ionization (ESI)	Recommendation
Molecular Ion	Weak/Absent (unstable)	Strong (m/z 132)	Use ESI for quantitation/MW confirmation.
Fingerprint	Rich (m/z 30, 42,[4] 74)	Poor (Mostly)	Use EI for structural ID.
Sensitivity	Good for fragments	Excellent for parent	Tandem (LC-MS/MS) is ideal for complex matrices.

Comparison 2: Native vs. Derivatized (TMS)

Direct GC-MS analysis of amino alcohols is often plagued by peak tailing due to hydrogen bonding. Silylation is the industry standard to resolve this.

Protocol: BSTFA Derivatization

- Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[5]

- Reaction: Replaces active H on
and
.
 - Note: Steric hindrance at the branched C2 position may require heating (60°C, 30 min) to fully silylate the amine.
- Resulting Mass Shift:
 - Bis-TMS derivative (O-TMS, N-TMS): MW
.
 - Tris-TMS derivative (O-TMS, N,N-diTMS): MW
(Rare due to sterics).

Impact on Fragmentation:

- m/z 73: Trimethylsilyl cation (Base peak in many scans).
- m/z 174:
 - cleavage of the TMS-protected amine side chain (is unlikely; usually mono-TMS at m/z 102).
- m/z 103:
 - (Diagnostic for primary alcohols).

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility in a research setting, follow this self-validating workflow.

Step 1: Sample Preparation

- Solvent: Dissolve 1 mg sample in 1 mL anhydrous Dichloromethane (DCM). Avoid methanol as it reacts with silylating agents.
- Derivatization: Add 50 μ L BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.

Step 2: GC-MS Acquisition

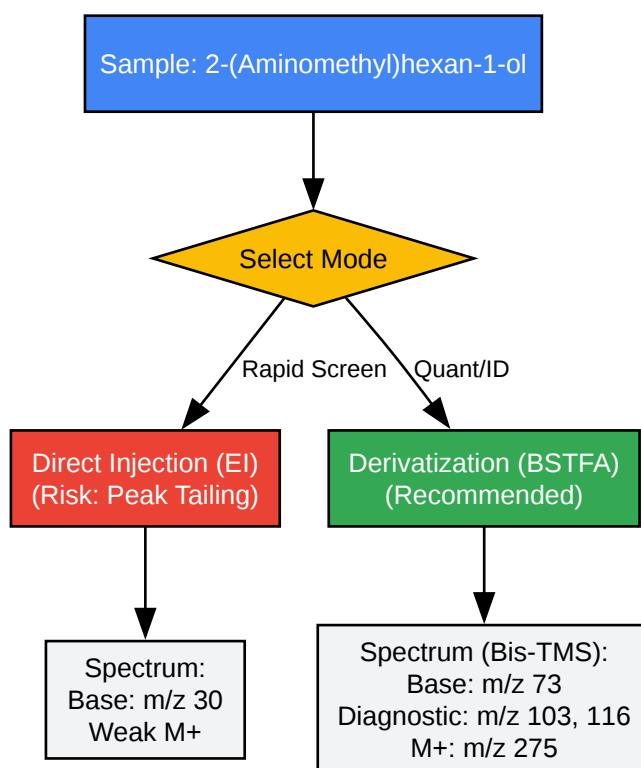
- Column: Rtx-5MS or equivalent (30m x 0.25mm ID).
- Inlet: 250°C, Split 10:1.
- Oven: 60°C (1 min)
10°C/min
300°C.
- MS Source: 230°C, 70 eV.

Step 3: Data Validation (The "Rule of 30")

If the spectrum shows a base peak at m/z 30 (Underivatized) or m/z 102/174 (Derivatized), confirm the presence of the m/z 74 satellite peak.

- Why? m/z 30 is common to all primary amines. m/z 74 corresponds to the specific branched core
CC(C)N, distinguishing this molecule from linear isomers like 6-aminohexan-1-ol.

Workflow Diagram



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Figure 2: Decision matrix for analytical workflow. Derivatization is recommended for definitive identification.

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